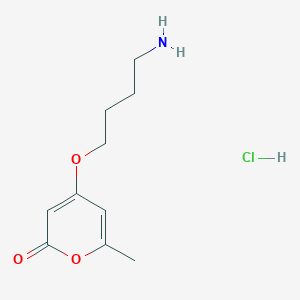

4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride

Description

- The aminobutoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the pyranone core with an appropriate aminobutyl halide.

- Reaction conditions: The reaction is usually performed at room temperature or slightly elevated temperatures (25-50°C) in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Hydrochloride Salt:

- The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

- Reaction conditions: This step is typically carried out at room temperature in an aqueous solution.

Industrial Production Methods: Industrial production of 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Properties

IUPAC Name |

4-(4-aminobutoxy)-6-methylpyran-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-8-6-9(7-10(12)14-8)13-5-3-2-4-11;/h6-7H,2-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLLEFMJVSCNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyranone Core

The pyranone core is typically synthesized through a condensation reaction between a suitable aldehyde and a ketone under acidic catalysis.

- Reaction type: Acid-catalyzed condensation

- Typical reagents: Aldehyde and ketone precursors

- Catalyst: Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Solvent: Ethanol or methanol

- Conditions: Elevated temperature (80–100°C)

- Outcome: Formation of 6-methyl-2H-pyran-2-one ring system

This step forms the structural backbone necessary for subsequent functionalization.

Introduction of the 4-aminobutoxy Group

The key functionalization involves attaching the 4-aminobutoxy group to the pyranone core via a nucleophilic substitution reaction.

- Starting materials: Pyranone core and an appropriate 4-aminobutyl halide (e.g., 4-aminobutyl chloride or bromide)

- Reaction type: Nucleophilic substitution (SN2)

- Base: Sodium hydroxide or potassium carbonate to deprotonate the pyranone hydroxyl and facilitate substitution

- Solvent: Typically polar aprotic solvents or aqueous mixtures

- Temperature: Room temperature to slightly elevated (25–50°C)

- Mechanism: The nucleophilic oxygen of the pyranone attacks the alkyl halide, displacing the halide and forming the ether linkage with the aminobutyl chain

This step is critical for installing the biologically relevant aminobutoxy side chain.

Formation of the Hydrochloride Salt

To enhance the compound’s solubility and stability, the free base form is converted into its hydrochloride salt.

- Reagents: Hydrochloric acid (aqueous)

- Conditions: Room temperature in aqueous solution

- Process: The free amine group is protonated by HCl, yielding the hydrochloride salt as a solid

This salt formation step is standard in pharmaceutical chemistry to improve compound handling and bioavailability.

Industrial Scale Considerations

In industrial production, the synthetic route is adapted for scale-up:

- Use of continuous flow reactors and automated systems to maintain consistent quality and yield

- Optimization of reaction times and temperatures for efficiency

- Purification via recrystallization or chromatographic methods to ensure high purity

These adaptations ensure reproducibility and economic viability on a commercial scale.

Summary Table of Preparation Steps

| Step Number | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyranone core synthesis | Aldehyde + Ketone, acid catalyst, EtOH/MeOH, 80–100°C | Formation of 6-methyl-2H-pyran-2-one ring |

| 2 | Nucleophilic substitution | Pyranone + 4-aminobutyl halide, NaOH/K2CO3, 25–50°C | Attachment of 4-aminobutoxy group |

| 3 | Hydrochloride salt formation | HCl (aqueous), room temperature | Conversion to hydrochloride salt |

| 4 | Purification | Recrystallization or chromatography | High purity final product |

Additional Notes on Reaction Mechanisms and Conditions

- The nucleophilic substitution is favored under mild basic conditions to deprotonate the hydroxyl group on the pyranone, increasing nucleophilicity.

- The hydrochloride salt formation is a straightforward acid-base reaction, typically yielding a stable crystalline solid.

- The pyranone ring is sensitive to harsh conditions; thus, reaction temperatures are controlled to avoid ring degradation.

- Purification often involves recrystallization from suitable solvents to remove unreacted starting materials and side products.

Research Findings and Variations

While the above method is the standard, related pyranone derivatives have been synthesized using variations in substituents and reaction conditions to optimize yields and biological activity. For example:

- Substituted pyranone derivatives have been prepared using phenol and alkyl halides under basic conditions in polar solvents such as N,N-dimethylformamide (DMF) at moderate temperatures.

- Modifications in the alkyl chain length or substitution pattern can be introduced by selecting different halide precursors for the nucleophilic substitution step.

- The hydrochloride salt form is preferred for enhanced solubility, as demonstrated in comparative studies with acetate and sulfate salts.

Chemical Reactions Analysis

Types of Reactions: 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized to form corresponding oxo derivatives.

- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

-

Reduction:

- Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

-

Substitution:

- The aminobutoxy group can participate in nucleophilic substitution reactions to form various derivatives.

- Common reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride has a wide range of applications in scientific research:

-

Chemistry:

- Used as a building block for the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

-

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used in the development of biochemical assays and diagnostic tools.

-

Medicine:

- Explored as a potential therapeutic agent for various diseases.

- Studied for its pharmacokinetic and pharmacodynamic properties.

-

Industry:

- Utilized in the production of specialty chemicals and pharmaceuticals.

- Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutoxy group may interact with enzymes or receptors, leading to modulation of their activity. The pyranone core can participate in various biochemical reactions, contributing to the compound’s overall effects.

Molecular Targets and Pathways:

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: It may bind to receptors, altering signal transduction and cellular responses.

Comparison with Similar Compounds

- 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one

- 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one acetate

- 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one sulfate

Uniqueness:

- The hydrochloride salt form enhances solubility and stability.

- The specific substitution pattern on the pyranone ring provides unique chemical and biological properties.

Biological Activity

4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyranone core structure, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 225.25 g/mol. The presence of the aminobutoxy group is significant as it may influence the compound's interaction with biological targets.

The biological activity of 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride is primarily attributed to its interactions with specific enzymes and receptors within cellular pathways.

- Enzyme Interaction : The compound may act as an inhibitor or activator of various enzymes involved in metabolic processes, potentially altering the metabolic pathways in which they participate.

- Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways and cellular responses.

Antimicrobial Properties

Research indicates that 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, including breast cancer cells. Structure-activity relationship (SAR) studies have indicated that modifications to the pyranone ring can enhance cytotoxicity against tumor cells .

Table 1: Summary of Anticancer Activity

Case Studies

A notable study explored the effects of various analogs of 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride on cancer cell proliferation. The results demonstrated that specific structural modifications could significantly enhance the compound's potency against cancer cells, establishing a foundation for further drug development .

Study Findings

- Compound Variants : Different analogs were synthesized to evaluate their biological activity.

- Results : Some variants showed improved efficacy compared to the parent compound, indicating that structural changes can lead to enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride in academic settings?

- Methodological Answer : Synthesis of pyran-2-one derivatives typically involves condensation reactions. For example, analogous compounds (e.g., dihydropyrimidinones) are synthesized via refluxing aldehydes, diketones, and urea/thiourea in a solvent system (e.g., n-heptane-toluene) with a catalyst like ZnCl₂ . For this compound, a nucleophilic substitution reaction may be employed to introduce the 4-aminobutoxy group. Post-synthesis, purification via recrystallization (using solvents like ethanol or acetone) is critical to isolate the hydrochloride salt. Safety protocols, such as using protective equipment and proper waste disposal, must align with guidelines for handling aminobutoxy derivatives .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer :

- Spectroscopic Analysis :

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyran-2-one ring, N-H stretches for the amine group) .

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C6, aminobutoxy chain at C4) .

- Elemental Analysis : Verify empirical formula (e.g., C₁₁H₁₈ClNO₃) by comparing calculated vs. observed C, H, N percentages .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the 4-aminobutoxy substituent?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance nucleophilic substitution efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.

- Temperature Control : Monitor exothermic reactions to avoid side products (e.g., over-alkylation).

- Reaction Monitoring : Use TLC or HPLC to track progress and adjust reaction time dynamically .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-methoxy-6-methyl-2H-pyran-2-one ).

- Impurity Analysis : Use column chromatography or preparative HPLC to isolate impurities, followed by MS/NMR to identify by-products .

- Computational Modeling : DFT calculations can predict NMR/IR spectra for comparison with experimental results .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Variability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via UV-Vis or HPLC over 24–72 hours .

- Thermal Stress : Heat samples at 40–80°C and analyze decomposition products .

- Solid-State Stability : Store the hydrochloride salt in controlled humidity chambers (e.g., 25°C/60% RH) and assess crystallinity via XRD .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the biological activity of pyran-2-one derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically review literature on analogous compounds (e.g., 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one ) to identify structure-activity relationships (SAR).

- Dose-Response Studies : Conduct in vitro assays (e.g., enzyme inhibition) at multiple concentrations to validate activity thresholds.

- Control Experiments : Rule out solvent/impurity interference by testing purified batches .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.